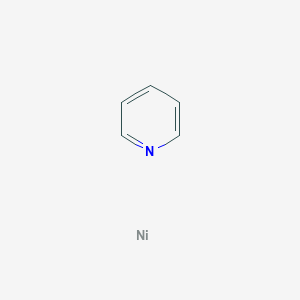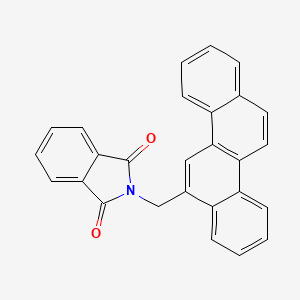
1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include isoindole derivatives and chrysenylmethyl halides. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, and specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher-order ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Chrysenylmethyl derivatives: Compounds with similar aromatic systems but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(6-chrysenylmethyl)- is unique due to its specific combination of isoindole and chrysenylmethyl moieties, which might confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
192326-83-3 |
|---|---|
Molecular Formula |
C27H17NO2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(chrysen-6-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H17NO2/c29-26-23-11-5-6-12-24(23)27(30)28(26)16-18-15-25-19-8-2-1-7-17(19)13-14-22(25)21-10-4-3-9-20(18)21/h1-15H,16H2 |
InChI Key |
AGEQGWOKYRTVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
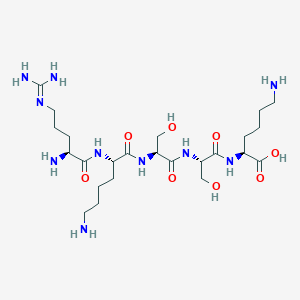
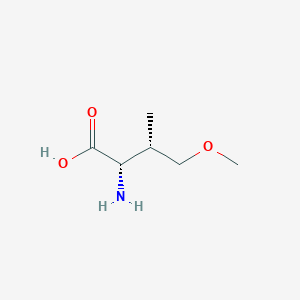
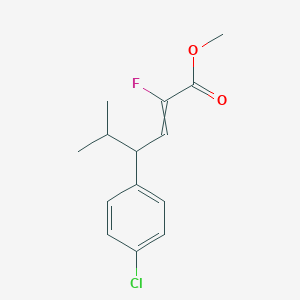


![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
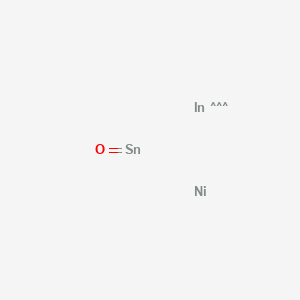
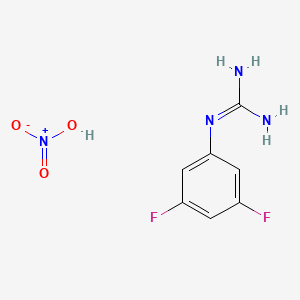
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

